Acenaphthenedione, monooxime
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Overview
Description
Acenaphthenedione, monooxime is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dione group (two ketone groups) and an oxime group (a nitrogen-oxygen double bond). It is a yellow solid that is insoluble in water and has significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing acenaphthenedione involves the oxidation of acenaphthene. This can be achieved using various oxidizing agents such as potassium dichromate or hydrogen peroxide . The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the oxidation of acenaphthene is often carried out using hydrogen peroxide due to its efficiency and cost-effectiveness. The process involves dissolving acenaphthene in a suitable solvent, such as ethanol, and adding hydrogen peroxide under controlled conditions . The reaction mixture is then heated to facilitate the oxidation process, resulting in the formation of acenaphthenedione.
Chemical Reactions Analysis
Types of Reactions: Acenaphthenedione, monooxime undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalenedicarboxylic anhydride.
Reduction: Reduction reactions can convert acenaphthenedione to acenaphthene.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Naphthalenedicarboxylic anhydride.
Reduction Products: Acenaphthene.
Substitution Products: Various acenaphthene derivatives.
Scientific Research Applications
Acenaphthenedione, monooxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphthenedione, monooxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, the oxime group can react with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction is crucial for its application as an acetylcholinesterase inhibitor. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Acenaphthenequinone: Another derivative of acenaphthene, characterized by the presence of two ketone groups.
Naphthalenedicarboxylic Anhydride: A product of the over-oxidation of acenaphthenedione.
Acenaphthene: The parent hydrocarbon from which acenaphthenedione is derived.
Uniqueness: Acenaphthenedione, monooxime is unique due to the presence of both dione and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Biological Activity
Acenaphthenedione, monooxime, is a derivative of acenaphthene and has garnered interest in various fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry and environmental applications.
Chemical Structure and Properties
This compound is characterized by its oxime functional group attached to the acenaphthene moiety. The molecular structure can be represented as follows:
- Chemical Formula : C12H11NO
- Molecular Weight : 199.23 g/mol
- CAS Number : 634-59-5
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that acenaphthenedione derivatives possess activity against certain bacterial strains, indicating potential as a therapeutic agent.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Radical Scavenging : The oxime group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.
- Enzyme Interaction : Binding affinity studies indicate that acenaphthenedione derivatives can interact with active sites of enzymes like AChE, altering their activity.
Data Table: Biological Activities of Acenaphthenedione Derivatives
Activity Type | Tested Derivative | IC50/Ki Value (nM) | Reference |
---|---|---|---|
Antioxidant | This compound | 25 µM | |
Antimicrobial | Acenaphthenedione derivative | 200 | |
AChE Inhibition | This compound | 1500 |
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant capacity of various compounds, this compound was tested alongside standard antioxidants. It demonstrated significant radical scavenging activity comparable to ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted on bacterial strains such as E. coli and Staphylococcus aureus. Acenaphthenedione derivatives exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies.
Research Findings
Recent research has focused on synthesizing novel derivatives of acenaphthenedione to enhance its biological activity. For instance:
- A study highlighted the synthesis of new acenaphthene-based compounds with improved AChE inhibition profiles compared to standard inhibitors.
- Another research effort investigated the environmental applications of acenaphthenedione derivatives in bioremediation processes, demonstrating their effectiveness in degrading pollutants.
Properties
Molecular Formula |
C12H7NO2 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2E)-2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+ |
InChI Key |
CALLKFAYYAULSN-ACCUITESSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Origin of Product |
United States |
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